molecular formula C17H14N2O3 B4779533 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline

2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline

Cat. No. B4779533
M. Wt: 294.30 g/mol
InChI Key: RHAHXJZARJRYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline, also known as BMQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields, including neuroscience and cancer research.

Mechanism of Action

The mechanism of action of 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In neuroscience, 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. In cancer research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been found to have various biochemical and physiological effects. In neuroscience, 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been shown to increase acetylcholine levels in the brain, improve cognitive function, and have neuroprotective effects. In cancer research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline in lab experiments is its potential applications in various research fields. Another advantage is its relatively low toxicity compared to other compounds used in research. However, one limitation is that the mechanism of action of 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research involving 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline. In neuroscience, future research could focus on the potential use of 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In cancer research, future research could focus on the development of 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline-based therapies for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline and its potential applications in other research fields.

Scientific Research Applications

2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been found to have potential applications in various research fields, including neuroscience and cancer research. In neuroscience, 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been shown to have neuroprotective effects and can improve cognitive function. In cancer research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-methylquinoxaline has been found to have anti-tumor activity and can induce apoptosis in cancer cells.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxymethyl)-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-15(19-14-5-3-2-4-13(14)18-11)9-20-12-6-7-16-17(8-12)22-10-21-16/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAHXJZARJRYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,3-Benzodioxol-5-yloxy)methyl]-3-methylquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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